molecular formula C10H10ClNO B1356418 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one CAS No. 86499-23-2

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

Cat. No.: B1356418
CAS No.: 86499-23-2
M. Wt: 195.64 g/mol
InChI Key: VOEMRDMQXDUFDU-UHFFFAOYSA-N
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Description

3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS: 137036-52-3) is a chlorinated benzazepinone derivative with the molecular formula C₁₀H₉ClNO. Its structure consists of a seven-membered benzazepine ring fused to a benzene moiety, with a chlorine substituent at the 3-position and a ketone group at the 2-position (Figure 1). The compound is synthesized via methods involving chlorination and condensation reactions, as evidenced by improved synthetic protocols yielding up to 48% efficiency for related derivatives . Key spectral data (IR, NMR) confirm the presence of NH (3200–3300 cm⁻¹) and C=O (1680–1700 cm⁻¹) groups, with HPLC purity exceeding 97% in synthesized analogs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.

    Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzazepines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.

Scientific Research Applications

Biological Activities

Research indicates that 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one exhibits various biological activities:

  • Neuropharmacological Effects : The compound has been studied for its potential as a neuroprotective agent. It interacts with neurotransmitter systems and may modulate dopaminergic and serotonergic pathways.
  • Antidepressant Properties : Some studies suggest that this compound may possess antidepressant-like effects in animal models. Its mechanism may involve the inhibition of monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and norepinephrine.
  • Anticancer Potential : Preliminary research has indicated that this compound may inhibit the proliferation of certain cancer cell lines. The exact mechanism is still under investigation but may involve apoptosis induction or cell cycle arrest.

Neuropharmacological Study

A study published in the Journal of Medicinal Chemistry investigated the effects of various benzazepine derivatives on dopamine receptors. The results demonstrated that this compound showed significant binding affinity to D2 dopamine receptors. This suggests its potential use in treating disorders like schizophrenia and Parkinson's disease.

Antidepressant Research

In an animal model of depression, researchers administered this compound and observed significant reductions in depressive behaviors compared to control groups. The study concluded that the compound's action on serotonin receptors could be a promising avenue for developing new antidepressants.

Anticancer Activity

A recent study evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF7). Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability. Further mechanistic studies are required to elucidate the pathways involved in its anticancer effects.

Mechanism of Action

The mechanism of action of 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzazepinones

3-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Structure: Replaces chlorine with an amino group (NH₂) at the 3-position (CAS: 86499-35-6).
  • However, reduced electrophilicity at the ketone may alter reactivity in nucleophilic additions .
  • Synthesis : Typically involves reductive amination or direct substitution, differing from chlorination pathways .

3,3-Dichloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Structure: Features two chlorine atoms at the 3-position (CAS: 86499-22-1; MF: C₁₀H₉Cl₂NO).
  • Impact: Increased molecular weight (230.09 g/mol) and electron-withdrawing effects enhance ketone electrophilicity. LogP = 2.88 suggests higher lipophilicity than the mono-chloro derivative .
  • Applications: Potential as a precursor in organocatalysis or medicinal chemistry due to enhanced stability .

3-Bromo-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Structure : Bromine replaces chlorine at the 3-position.
  • Higher molecular weight (225.09 g/mol) may affect pharmacokinetics .

Positional Isomers and Functional Group Additions

7-(Chloroacetyl)-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Structure : Chloroacetyl group at the 7-position (CAS: 154195-54-7).
  • Impact : The reactive chloroacetyl group enables further derivatization (e.g., nucleophilic substitutions). This contrasts with 3-chloro analogs, where substitution focuses on the azepine ring .
  • Applications : Intermediate for synthesizing bioactive molecules or polymer precursors .

3-(3-Chloropropyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one

  • Structure : Chloropropyl chain at the 3-position and methoxy groups on the benzene ring.
  • Improved synthesis yields (44%→48%) highlight optimized protocols for bulky substituents .

Heterocyclic Analogs

1H-Benzo[b][1,5]diazepin-2(3H)-ones

  • Structure: Diazepine ring with two nitrogen atoms (vs. one in benzazepinones).
  • Impact: Additional nitrogen increases hydrogen bonding capacity and conformational flexibility. Derivatives like Midazolam (a benzodiazepine) exhibit anxiolytic activity, whereas benzazepinones lack documented CNS effects .
  • Synthesis: Involves condensation of o-phenylenediamine with ethyl acetoacetate, differing from benzazepinone pathways .

5-Aryl-1,3-dihydro-2H-1,3,4-benzotriazepin-2-ones

  • Structure : Triazepine ring with three nitrogen atoms.
  • Limited solubility compared to benzazepinones due to higher polarity .

Biological Activity

3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one (CAS Number: 86499-23-2) is a compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C10H10ClNO. Its structure features a benzazepine core, which is known for various pharmacological activities. The presence of the chlorine atom and the tetrahydro structure contributes to its unique reactivity and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves cyclization reactions that form the benzazepine framework. While specific synthetic routes can vary, they often include the use of starting materials like o-phenylenediamines and appropriate chlorinating agents to introduce the chlorine substituent.

Antipsychotic Properties

Research indicates that compounds within the benzazepine class exhibit antipsychotic effects. For instance, derivatives similar to this compound have been shown to interact with dopamine receptors. A study demonstrated that certain benzazepine derivatives could effectively reduce symptoms in animal models of schizophrenia .

Analgesic Effects

In addition to antipsychotic activity, some studies suggest that this compound may possess analgesic properties. Experimental data indicate that it may modulate pain pathways through interactions with opioid receptors or other pain-related signaling mechanisms .

Antimicrobial Activity

Preliminary investigations have shown that this compound exhibits antimicrobial activity against various bacterial strains. This property could be attributed to its ability to disrupt bacterial cell membranes or interfere with metabolic pathways .

Study on Antipsychotic Effects

A study published in a pharmacology journal evaluated the efficacy of several benzazepine derivatives in rodent models exhibiting psychotic symptoms. The results indicated that compounds structurally related to this compound significantly reduced hyperactivity and improved cognitive function compared to control groups .

Analgesic Activity Assessment

In another research effort focusing on pain relief, the compound was tested in a formalin-induced pain model in rats. The findings revealed that administration of the compound resulted in a significant reduction in pain behaviors compared to untreated controls .

Data Table: Summary of Biological Activities

Activity Effect Reference
AntipsychoticReduces symptoms in schizophrenia
AnalgesicDecreases pain responses
AntimicrobialEffective against bacterial strains

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one, and what key reaction conditions influence yield and purity?

The synthesis of benzazepinone derivatives typically involves multi-step protocols, including cyclization, halogenation, and functional group modifications. A common approach involves:

  • Core structure formation : Condensation of substituted anilines with cyclic ketones or esters to form the benzazepine backbone.
  • Chlorination : Introduction of chlorine via electrophilic substitution or nucleophilic displacement, often using reagents like POCl₃ or SOCl₂ under anhydrous conditions .
  • Purification : Recrystallization or column chromatography to isolate the target compound.

Critical conditions :

  • Temperature control during cyclization (60–80°C) to avoid side reactions.
  • Use of inert atmospheres (N₂/Ar) for moisture-sensitive steps.
  • Catalytic acid/base systems (e.g., H₂SO₄ or Et₃N) to enhance reaction efficiency .

Example synthesis (adapted from Lorazepam synthesis ):

Condensation of 2-amino-2',5-dichlorobenzophenone with hydroxylamine.

Cyclization using chloracetyl chloride.

Chlorination via POCl₃ at controlled temperatures.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹H/¹³C NMR for structural elucidation of the benzazepine ring and chloro substituent (δ 6.5–7.5 ppm for aromatic protons; δ 40–60 ppm for tetrahydro ring carbons) .
    • 2D experiments (COSY, HSQC) to resolve overlapping signals in complex spectra.
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and isotopic patterns (Cl-specific).
  • HPLC/UPLC : Purity analysis using C18 columns with mobile phases like acetonitrile/water (0.1% TFA) .

Data interpretation tip : Compare experimental spectra with computational predictions (e.g., PubChem’s InChIKey ) to validate assignments.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing novel derivatives of this compound?

Contradictions often arise from tautomerism, polymorphism, or residual solvents. Strategies include:

  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) causing signal splitting.
  • X-ray crystallography : Resolve structural ambiguities (e.g., bond angles in the tetrahydro ring) .
  • DFT calculations : Predict stable conformers and compare with experimental data .

Case study : In benzodiazepine derivatives, unexpected NOE correlations in NOESY spectra may indicate non-planar conformations, requiring iterative refinement of structural models .

Q. What strategies optimize reaction selectivity in the halogenation steps of this compound derivatives?

  • Regioselective chlorination :
    • Use directing groups (e.g., electron-withdrawing substituents) to favor para/ortho positions.
    • Employ Lewis acids (e.g., FeCl₃) to stabilize transition states .
  • Avoiding overhalogenation :
    • Limit reagent stoichiometry (e.g., 1.1 eq Cl₂ gas).
    • Monitor reactions in real-time via inline FTIR or Raman spectroscopy.

Example : In benzodiazepine acylation, selective chloro substitution at position 3 was achieved using 2,4-dichlorobenzoyl chloride under basic conditions (pH 9–10) .

Q. How do structural modifications to the tetrahydro ring impact the compound’s bioactivity?

  • Ring size expansion : Replacing the tetrahydro ring with a seven-membered ring increases conformational flexibility, altering receptor binding kinetics .
  • Substituent effects :
    • Electron-withdrawing groups (e.g., -NO₂) enhance metabolic stability but reduce solubility.
    • Methyl groups at position 1 improve CNS penetration (logP optimization) .

Table 1 : SAR of benzazepinone derivatives

ModificationBioactivity ImpactReference
3-Cl substituent↑ Binding affinity to GABA receptors
1-Methyl group↑ Lipophilicity (logP +0.5)
5-Fluoro addition↓ Metabolic degradation

Q. What methodologies are recommended for analyzing purity and stability under storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity (75% RH) to identify degradation products.
  • Stability-indicating HPLC : Use gradient elution to resolve degradation peaks (e.g., hydrolyzed lactam forms) .
  • Karl Fischer titration : Quantify water content (<0.1% for long-term stability).

Key finding : Benzazepinones are prone to hydrolysis in acidic conditions; lyophilization or storage under N₂ is recommended .

Properties

IUPAC Name

3-chloro-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO/c11-8-6-5-7-3-1-2-4-9(7)12-10(8)13/h1-4,8H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOEMRDMQXDUFDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC(=O)C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531449
Record name 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86499-23-2
Record name 3-Chloro-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3,3-dichloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one (20 g, 0.174 mol) and anhydrous sodium acetate (15.4 g, 0.188 mol) in glacial acetic acid (920 ml) was hydrogenated at atmospheric pressure using 5% Pd-C (1.72 g) as catalyst until the uptake of hydrogen ceased. The catalyst was filtered off and the acetic acid evaporated under reduced pressure. The residue was equilibrated between 10% NaHCO3 (900 ml) and dichloromethane (300 ml). The aqueous layer (pH 8) was further extracted with dichloromethane (3×300 ml) and the combined organic solutions were dried over anhydrous sodium sulfate and evaporated to give 3-chloro-2,3,4,5-tetrahydro-1H-[1]benzazepin-2-one, m.p. 163°-167°.
Quantity
20 g
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reactant
Reaction Step One
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15.4 g
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reactant
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0 (± 1) mol
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reactant
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Quantity
920 mL
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solvent
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Quantity
1.72 g
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catalyst
Reaction Step Five

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